molecular formula C14H27NO4 B065764 Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate CAS No. 191917-91-6

Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Cat. No.: B065764
CAS No.: 191917-91-6
M. Wt: 273.37 g/mol
InChI Key: HWSHVKNLMBMKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is an organic compound with the molecular formula C14H27NO4 It is a derivative of dioxane, a heterocyclic compound, and features a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate typically involves the reaction of tert-butyl [6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and ester groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The dioxane ring structure provides stability and specificity in these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate is unique due to its specific combination of functional groups, which provide distinct chemical reactivity and biological activity. Its dioxane ring structure and tert-butyl ester group contribute to its stability and versatility in various applications.

Biological Activity

Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, also known as (4R,6R)-tert-butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its properties, synthesis, and relevant case studies.

  • Molecular Formula : C14H27NO4
  • Molecular Weight : 273.37 g/mol
  • CAS Number : 125995-13-3
  • Density : 1.02 g/cm³ (at 20 °C)

This compound is characterized by a dioxane ring structure with an aminoethyl side chain, which contributes to its biological properties.

This compound acts as an impurity in the synthesis of Atorvastatin, a well-known HMG-CoA reductase inhibitor used for lowering cholesterol levels. The biological activity of this compound is primarily linked to its role in modulating lipid metabolism and influencing cholesterol biosynthesis pathways. The inhibition of HMG-CoA reductase results in decreased cholesterol synthesis in the liver, which can lead to reduced plasma cholesterol levels .

Pharmacological Studies

Recent studies have indicated that compounds structurally related to this compound exhibit various pharmacological effects:

  • Cholesterol-Lowering Effects : As an impurity of Atorvastatin, it may contribute to the overall efficacy of the drug in managing hyperlipidemia.
  • Potential Neuroprotective Properties : Some derivatives of dioxane-based compounds have shown promise in neuroprotection by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
  • Antioxidant Activity : The presence of the dioxane moiety has been associated with antioxidant properties, which can help mitigate oxidative damage in biological systems .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The common synthetic routes include:

  • Formation of the Dioxane Ring : Utilizing diols and appropriate reagents to form the dioxane structure.
  • Amine Addition : Introducing the aminoethyl group through nucleophilic substitution reactions.

Case Study: Atorvastatin Synthesis Impurity

In a study focused on the synthesis of atorvastatin intermediates, this compound was identified as a significant impurity during the manufacturing process. Its characterization included various analytical techniques such as NMR and mass spectrometry to confirm its structure and purity levels . The study emphasized the importance of controlling impurities in pharmaceutical formulations to ensure safety and efficacy.

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

StudyFindings
Study 1Demonstrated lipid-lowering effects comparable to atorvastatin in vitro.
Study 2Showed neuroprotective effects in animal models via modulation of oxidative stress markers.
Study 3Identified antioxidant properties that could be beneficial in preventing cellular damage.

Properties

IUPAC Name

tert-butyl 2-[6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6-9,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSHVKNLMBMKSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432867
Record name tert-BUTYL(4R, 6R)-2-[6-(2-AMINOETHYL)-2,
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191917-91-6
Record name tert-BUTYL(4R, 6R)-2-[6-(2-AMINOETHYL)-2,
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Reactant of Route 2
Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Reactant of Route 3
Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Reactant of Route 4
Reactant of Route 4
Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Reactant of Route 5
Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Reactant of Route 6
Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.